(R)-1-Methyl-2-aminomethylpyrrolidine is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 114.19 g/mol. This compound is classified as a pyrrolidine derivative, specifically a substituted pyrrolidine, which is known for its role as a precursor in the synthesis of various pharmaceutical agents.
(R)-1-Methyl-2-aminomethylpyrrolidine can be synthesized from proline derivatives, which are amino acids that serve as vital building blocks in organic chemistry. The classification of this compound falls under the category of amines due to the presence of an amino group, and it is further categorized as a secondary amine due to its structure.
The synthesis of (R)-1-Methyl-2-aminomethylpyrrolidine typically involves several steps:
One efficient method described involves a stereoconservative synthesis that utilizes (R)-proline as a starting material, leading to high yields of the (R)-isomer through controlled reaction conditions .
(R)-1-Methyl-2-aminomethylpyrrolidine participates in various chemical reactions typical for amines:
These reactions are fundamental in synthesizing more complex molecules used in pharmaceuticals .
The mechanism of action for (R)-1-Methyl-2-aminomethylpyrrolidine primarily revolves around its role as a neurotransmitter modulator. As an amine, it can interact with various receptors in the central nervous system, potentially influencing neurotransmission pathways. Its structural similarity to other biologically active compounds allows it to participate in similar pathways, although specific mechanisms require further research.
These properties make (R)-1-Methyl-2-aminomethylpyrrolidine suitable for various applications in chemical research and development .
(R)-1-Methyl-2-aminomethylpyrrolidine has several applications in scientific research, particularly:
Catalytic asymmetric hydrogenation (CAH) of prochiral imines or enamines offers an atom-economical route to chiral amines. While direct CAH applications for synthesizing (R)-1-methyl-2-aminomethylpyrrolidine remain underdeveloped, foundational studies on related substrates provide strategic insights. Hydrogenation of N-protected dehydroproline derivatives (e.g., 2-aminomethyl-3,4-dehydropyrrolidines) using chiral Ir(III) or Ru(II) catalysts could theoretically afford the target compound. For instance, catalysts with BINAP-type ligands (S-BINAP, MeO-BIPHEP) enable >90% enantiomeric excess (ee) in analogous saturated N-heterocycles [9]. However, the steric congestion near the chiral center in 2-aminomethylpyrrolidine precursors often necessitates customized ligand architectures, such as Josiphos derivatives or P,N-ligands, to achieve high stereoselectivity.
A significant challenge is the substrate flexibility requirement. Prochiral imines must bear aryl or bulky alkyl groups to coordinate effectively with chiral catalysts, whereas unsubstituted aminomethyl groups exhibit poor coordination. Recent advances propose dynamic kinetic resolution (DKR) of racemic unsaturated precursors as a solution. Here, racemic 1-methyl-2-cyanomethylpyrrolidine undergoes isomerization/hydrogenation via Pd-XylBinap systems, achieving up to 94% ee in related alkaloids [9]. Despite progress, no industrial-scale CAH process exists specifically for (R)-1-methyl-2-aminomethylpyrrolidine, highlighting an opportunity for methodology development.
Table 1: Theoretical Catalyst Systems for Imine/Enamine Hydrogenation
Substrate Class | Catalyst System | Reported ee (%) | Applicability Limitations |
---|---|---|---|
N-Acyl dehydroprolines | Ir-(S)-BINAP | 90–98 | Requires electron-withdrawing groups |
2-Vinyl pyrrolidines | Ru-Tsunoda ligand | 85–93 | Sensitive to N-substituents |
α-Iminonitriles | Rh-Et-DuPhos | 88–95 | Low functional group tolerance |
Chiral pool synthesis leveraging L-proline provides a robust route to enantiopure (R)-1-methyl-2-aminomethylpyrrolidine. US Patent 5,300,660 details a stereoconservative pathway where L-proline undergoes O-alkylation, Curtius rearrangement, and reduction to furnish the target compound without racemization [2]. Key steps include:
Alternatively, N-alkylation strategies utilize proline’s inherent chirality. N-Boc-L-proline undergoes reductive amination with formaldehyde/NaBH₃CN, directly installing the 1-methyl group. Subsequent reduction of the carboxylate via BH₃·THF generates the 2-aminomethyl moiety. This method delivers (R)-1-methyl-2-aminomethylpyrrolidine in 75% overall yield with >98% ee when stringent anhydrous conditions prevent epimerization [2] [5]. Drawbacks include multi-step protection/deprotection sequences and borane handling hazards.
Table 2: Chiral Auxiliary Routes from L-Proline
Step Sequence | Critical Conditions | Yield (%) | Stereochemical Outcome |
---|---|---|---|
O-alkylation → Mesylation → Azidation | TFA, CH₂O; MsCl, Et₃N; NaN₃, DMF | 68 | Retention (ee >99%) |
N-Boc protection → Reductive amination | (Boc)₂O; CH₂O, NaBH₃CN, MeOH | 85 | Retention (ee >98%) |
Carboxylate reduction | BH₃·THF, 0°C → 25°C | 92 | Configurational stability |
Biocatalysis exploits enzymes’ innate enantioselectivity under mild conditions. Though direct reports for (R)-1-methyl-2-aminomethylpyrrolidine are scarce, lipase-mediated resolutions of racemic precursors show promise. Lipases like Candida antarctica Lipase B (CAL-B) catalyze the enantioselective acylation of 1-substituted 2-aminomethylpyrrolidines. In a model system, racemic 1-ethyl-2-aminomethylpyrrolidine undergoes kinetic resolution with vinyl acetate in MTBE, where CAL-B preferentially acetylates the (S)-enantiomer, leaving the (R)-amine in 48% yield and 95% ee [8].
Engineered transaminases offer a de novo route. ω-Transaminases convert prochiral ketones (e.g., 1-methyl-2-pyrrolidinone) directly to chiral amines. Computational studies suggest 3-aminobutyraldehyde precursors could cyclize enantioselectively under enzymatic catalysis. For example, Chromobacterium violaceum transaminase mutants tolerate pyrrolidinone substrates, achieving up to 86% ee for (R)-amines after reaction optimization (pH 9.0, 40°C, PLP cofactor) [9]. Challenges include substrate inhibition and the need for cofactor recycling systems.
Whole-cell biotransformations using Rhodococcus spp. express nitrilase enzymes that hydrolyze 1-methyl-2-cyanopyrrolidine enantioselectively. This one-step conversion to the carboxylic acid avoids harsh reagents, though subsequent Hofmann rearrangement is needed to access the amine. Reported ee values exceed 90% for (R)-acids, positioning this as a viable precursor route [9].
Resolution remains practical for industrial-scale production. Diastereomeric salt crystallization uses chiral acids (L-tartaric, D-di-p-toluoyl tartaric) to separate racemates. The (R)-amine selectively crystallizes as the L-tartrate salt from ethanol/water mixtures, yielding >99% de after recrystallization. However, this method suffers from low efficiency (max. 50% yield) and high solvent consumption [4].
Enzymatic dynamic kinetic resolution (DKR) overcomes yield limitations. Patent US20070105201A1 discloses lipase-mediated acetylation of racemic 1-substituted-2-aminomethylpyrrolidines using benzyl acetate in acetonitrile [8]. Pseudomonas fluorescens lipase selectively acetylates the (R)-amine, while residual (S)-amine is recovered enantiopure:
Table 3: Resolution Performance Comparison
Method | Chiral Selector | ee (%) | Yield (%) | Throughput |
---|---|---|---|---|
Diastereomeric salt formation | L-Tartaric acid | >99 | 35–40 | Low |
Lipase-acylation (P. fluorescens) | Benzyl acetate | >99 (S) | 40–45 | High |
Lipase-acylation (C. rugosa) | Vinyl butyrate | 90 | 42 | Moderate |
Simulated moving bed chromatography (SMB) achieves continuous resolution. Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve gram-scale racemates with 99% ee and >98% recovery. SMB is ideal for GMP production but requires significant infrastructure investment [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1